molecular formula C15H12BrN3O4S B2881909 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 1021070-84-7

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2881909
CAS No.: 1021070-84-7
M. Wt: 410.24
InChI Key: JPNWLVHNVNHDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromothiophen-2-yl group and a 3,4-dimethoxybenzamide moiety. Its molecular formula is C₁₅H₁₂BrN₃O₄S, with a molecular weight of 410.24 g/mol and a CAS number of 1021070-84-7 . The compound is synthesized for research purposes, with a purity of 90% and availability in milligram to gram quantities . The structural uniqueness lies in the combination of a brominated thiophene and a dimethoxy-substituted benzamide, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S/c1-21-9-4-3-8(7-10(9)22-2)13(20)17-15-19-18-14(23-15)11-5-6-12(16)24-11/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNWLVHNVNHDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the bromothiophene and oxadiazole intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromothiophene moiety, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which can enhance the compound’s binding affinity to its targets. Additionally, the bromothiophene moiety can facilitate electron transfer processes, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The following table summarizes key structural analogs, highlighting variations in substituents, synthesis yields, and molecular properties:

Compound Name Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) Yield (%) Key References
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide 5-Bromothiophene, 3,4-dimethoxybenzamide C₁₅H₁₂BrN₃O₄S 410.24 N/A
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) Thiophene, 4-bromobenzamide C₁₂H₈BrN₃O₂S 338.18 60
2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k) 5-Bromothiophene, 4-methoxyphenyl C₁₃H₉BrN₂O₂S 337.19 36
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 5-Chlorothiophene, dipropylsulfamoyl benzamide C₁₉H₂₂ClN₅O₄S₂ 488.00 N/A
2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 3,4-Dimethoxyphenyl, thioacetamide-isoxazole C₁₆H₁₆N₄O₅S 376.39 N/A
Key Observations:

Replacing bromine with chlorine (as in ) reduces molecular weight but retains halogen-mediated reactivity. Methoxy vs.

Synthetic Efficiency: Compound 26 achieves a higher yield (60%) compared to 5k (36%) , likely due to differences in reactivity between benzoyl chloride and carboxylic acid precursors.

Biological Activity Context: While biological data for the target compound are absent, structurally related 1,3,4-thiadiazoles (e.g., ) exhibit insecticidal, fungicidal, and enzyme-inhibitory activities.

Physicochemical and Spectral Comparisons

  • IR and NMR Profiles :

    • The target compound’s 3,4-dimethoxybenzamide moiety would show characteristic C=O stretching (~1680 cm⁻¹) and aromatic C-O vibrations (~1250 cm⁻¹) in IR, similar to compound 5k .
    • In ¹H NMR , the dimethoxy groups resonate as singlets near δ 3.8–4.0 ppm, distinct from the sulfamoyl protons in (δ ~1.0–1.5 ppm for propyl groups).
  • HPLC and Mass Spectrometry :

    • Compounds like 26 and 5k were validated via HPLC and ESI-MS, confirming purity and molecular ion peaks. The target compound’s ESI-MS would likely show [M+H]⁺ at m/z 411.24 .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated thiophene ring and an oxadiazole ring, which are known to contribute to its biological activity. The molecular formula is C14H12BrN3O4C_{14}H_{12}BrN_3O_4, and its molecular weight is approximately 428.28 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₂BrN₃O₄
Molecular Weight428.28 g/mol
CAS Number1021131-93-0
Melting PointNot specified

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those associated with lung cancer.

  • Case Study : In a study involving human lung cancer cell lines (A549 and HCC827), the compound demonstrated an IC50 value of 6.75 ± 0.19 μM against the A549 cell line, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is believed to arise from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The compound may bind to receptors associated with inflammation and cancer progression, leading to downstream effects that inhibit tumor growth or reduce inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
N-(5-Bromothiophen-2-yl)acetamideModerate anticancer activity
5-Bromo-2-thienylboronic acidAntimicrobial properties
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimineAnticancer activity via imine derivatives

The presence of both brominated thiophene and oxadiazole rings in this compound enhances its biological activity compared to other similar compounds lacking these features.

Research Findings

Recent studies have focused on optimizing the chemical structure of this compound to enhance its efficacy and selectivity for cancer cells while minimizing toxicity to normal cells. Research has shown that modifications to the dimethoxybenzamide portion can significantly affect the overall biological activity.

Q & A

Basic: What are the optimal synthetic routes for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of a thioamide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2: Coupling of the bromothiophene moiety to the oxadiazole core using Suzuki-Miyaura or Ullmann cross-coupling reactions, requiring palladium catalysts and controlled temperatures (80–120°C) .
  • Step 3: Introduction of the 3,4-dimethoxybenzamide group via amide bond formation, optimized with coupling agents like EDC/HOBt in anhydrous DMF .
    Key Optimization Parameters:
  • Solvent selection (e.g., DCM for polar intermediates, THF for coupling reactions) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates ≥95% purity .

Basic: How does the bromothiophene moiety influence the compound’s electronic properties and reactivity?

Methodological Answer:
The 5-bromothiophene group:

  • Electron-Withdrawing Effect: The bromine atom increases electrophilicity at the oxadiazole ring, enhancing nucleophilic substitution reactivity (e.g., with amines or thiols) .
  • Conjugation Effects: The thiophene ring stabilizes π-π interactions in biological systems, critical for target binding (e.g., enzyme active sites) .
  • Spectroscopic Identification: Distinct UV-Vis absorption bands (~270–310 nm) and ¹H NMR shifts (δ 7.2–7.5 ppm for thiophene protons) aid in structural validation .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 452.02) and detects impurities ≤5% .
  • X-ray Crystallography: Resolves bond angles and torsion angles, critical for confirming stereochemistry in solid-state studies .
  • HPLC: Quantifies purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like tyrosine kinases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Glu91 in EGFR) and hydrophobic interactions with bromothiophene .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize derivatives .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at oxadiazole, hydrophobic regions from bromothiophene) using MOE or Phase .

Advanced: What strategies can resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization: Re-evaluate IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) to minimize variability .
  • Off-Target Profiling: Use broad-panel screening (e.g., Eurofins Pharma’s SelectScreen) to identify non-specific interactions with unrelated enzymes .
  • Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain reduced activity in vivo vs. in vitro .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for cancer vs. microbial targets?

Methodological Answer:

  • Modular Synthesis: Systematically vary substituents (e.g., replace 3,4-dimethoxy with nitro or trifluoromethyl groups) and test against panels of cancer cell lines (NCI-60) and microbial strains (ATCC) .
  • Key SAR Findings:
    • Methoxy Groups: Essential for antiproliferative activity (e.g., IC₅₀ = 1.2 µM in MCF-7 cells) but reduce antibacterial potency .
    • Bromothiophene: Critical for Gram-positive activity (MIC = 4 µg/mL against S. aureus) but increases cytotoxicity in normal cells (HEK293) .
  • Selectivity Index (SI): Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells) to prioritize analogs with SI >10 .

Advanced: What experimental approaches validate the compound’s mechanism of action in disrupting biofilm formation?

Methodological Answer:

  • Biofilm Assays: Use crystal violet staining in 96-well plates to quantify biofilm inhibition in P. aeruginosa (ATCC 27853) under static conditions .
  • Gene Expression Analysis: Perform qRT-PCR to measure downregulation of biofilm-related genes (e.g., algD, pelA) after treatment .
  • Confocal Microscopy: Image SYTO9/propidium iodide-stained biofilms to confirm disruption of 3D architecture .
  • Control Compounds: Compare with known biofilm inhibitors (e.g., azithromycin) and vehicle (DMSO ≤0.1%) .

Advanced: How can metabolomic profiling identify off-target effects or metabolic pathways influenced by this compound?

Methodological Answer:

  • LC-MS/MS Metabolomics: Extract metabolites from treated cells (e.g., HepG2) and analyze using Q Exactive HF-X. Annotate pathways via KEGG .
  • Key Findings:
    • TCA Cycle Disruption: Accumulation of succinate (2.5-fold increase) indicates inhibition of succinate dehydrogenase .
    • Redox Imbalance: Depletion of glutathione (40% reduction) suggests oxidative stress .
  • Validation: Knockout mitochondrial complexes (e.g., CRISPR-mediated SDHB deletion) to confirm target relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.